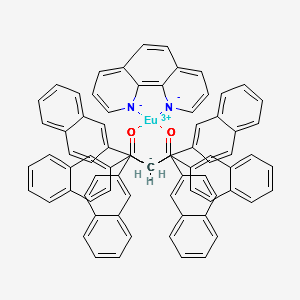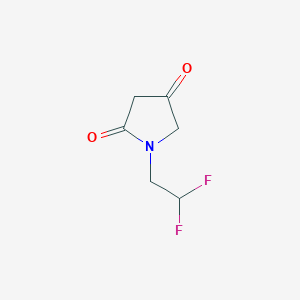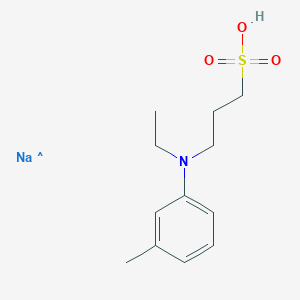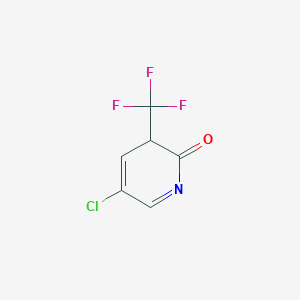
Sodium 3,4-dimethoxybenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,4-dimethoxybenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₈H₉NaO₄S. It is a sodium salt of 3,4-dimethoxybenzenesulfinic acid and is used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic organic chemistry, particularly in the formation of sulfonyl and sulfinyl derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sodium sulfinates, including sodium 3,4-dimethoxybenzene-1-sulfinate, typically involves the reduction of sulfonyl chlorides or the oxidation of thiols. One common method is the reduction of 3,4-dimethoxybenzenesulfonyl chloride using a reducing agent such as sodium borohydride in an aqueous or alcoholic medium . Another method involves the oxidation of 3,4-dimethoxythiophenol using an oxidizing agent like hydrogen peroxide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous processes. These methods typically use readily available starting materials and efficient catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3,4-dimethoxybenzene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates or sulfones.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides, sulfones, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions include sulfonamides, sulfones, and sulfonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Sodium 3,4-dimethoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 3,4-dimethoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various electrophilic or nucleophilic species, leading to the formation of sulfonyl, sulfinyl, or thiol derivatives. The molecular targets and pathways involved in its reactions include enzyme active sites, cellular membranes, and other biological macromolecules .
Comparación Con Compuestos Similares
Sodium 3,4-dimethoxybenzene-1-sulfinate can be compared with other similar compounds such as:
Sodium 4-methoxybenzenesulfinate: Similar in structure but with a single methoxy group, it exhibits different reactivity and applications.
Sodium trifluoromethanesulfinate: Known for its use in trifluoromethylation reactions, it has unique properties due to the presence of the trifluoromethyl group.
Sodium benzenesulfinate: A simpler structure with broad applications in organic synthesis.
The uniqueness of this compound lies in its dual methoxy groups, which influence its reactivity and make it a valuable intermediate in the synthesis of complex organosulfur compounds.
Propiedades
Fórmula molecular |
C8H9NaO4S |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
sodium;3,4-dimethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O4S.Na/c1-11-7-4-3-6(13(9)10)5-8(7)12-2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
ZZOBQFHCDOZDRH-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)[O-])OC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354589.png)
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12354590.png)

![1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,mononhydrochloride](/img/structure/B12354620.png)


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354634.png)
![(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12354635.png)


![4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide](/img/structure/B12354658.png)

